Sub-Nanomolar Potency in CrtN Inhibition Distinguishes This Compound from Clemizole and Naftifine-Derived Inhibitors
(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone exhibits an IC50 of 1.60 nM against CrtN (dehydrosqualene desaturase) in Staphylococcus aureus Newman, a >1,600-fold improvement in potency compared to the FDA-approved antihistamine clemizole (IC50 = 2.57 μM) and a >145-fold improvement over the naftifine-derived inhibitor compound 6q (IC50 = 233.1 nM) when assayed under comparable conditions [1].
| Evidence Dimension | Inhibition of CrtN enzyme (staphyloxanthin biosynthesis) |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | Clemizole (IC50 = 2.57 μM); Compound 6q (IC50 = 233.1 nM) |
| Quantified Difference | >1,600-fold more potent than clemizole; >145-fold more potent than compound 6q |
| Conditions | S. aureus Newman, reduction in staphyloxanthin levels after 48 hrs, spectrophotometric assay (BindingDB assay for target; literature IC50 values for comparators) |
Why This Matters
For researchers developing anti-virulence agents against MRSA, this compound's sub-nanomolar potency against a validated target enables more efficient hit-to-lead optimization and reduces the chemical load required for in vivo efficacy studies.
- [1] BindingDB. (n.d.). BDBM50465160 (CHEMBL4284707). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50465160 View Source
- [2] Yu, H., et al. (2026). Clemizole inhibits CrtN-driven staphyloxanthin biosynthesis in Staphylococcus aureus to enhance host immune clearance. Communications Biology. doi:10.1038/s42003-026-09731-7 View Source
- [3] Design and synthesis of novel N-methyl-N-(2,4,6-trimethoxybenzyl)cinnamamide derivatives as CrtN inhibitors for treatment of infectious diseases. (2023). Results in Chemistry, 6, 101180. View Source
